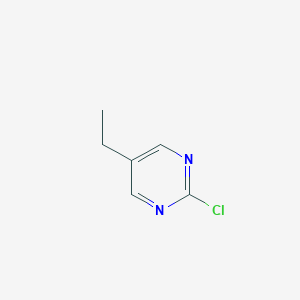

2-Chloro-5-ethylpyrimidine

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-2-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLLZQRUXJGTAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393769 | |

| Record name | 2-Chloro-5-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111196-81-7 | |

| Record name | 2-Chloro-5-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-ethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5-ethylpyrimidine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-5-ethylpyrimidine, a key intermediate in various synthetic applications. The information is curated for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Properties

This compound, with the CAS number 111196-81-7, is a substituted pyrimidine that serves as a versatile building block in organic synthesis. Its reactivity is primarily dictated by the electron-deficient nature of the pyrimidine ring and the presence of a labile chlorine atom at the 2-position.

Physical Properties

The physical characteristics of this compound are summarized in the table below. The compound is typically a colorless to pale yellow liquid or a low-melting solid at room temperature.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid or low melting solid | [1] |

| Molecular Formula | C₆H₇ClN₂ | |

| Molecular Weight | 142.59 g/mol | |

| Melting Point | 18 °C | [1] |

| Boiling Point | 223 °C (lit.) | [1] |

| Density | 1.174 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n²⁰/D) | 1.521 (lit.) | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Solubility | No data available |

Chemical and Safety Properties

The chemical properties and safety information for this compound are outlined below. It is important to handle this compound with appropriate safety precautions, as it is classified as an irritant.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 111196-81-7 | |

| Stability | Stable under recommended storage conditions. Moisture sensitive. | [1] |

| Incompatible Materials | Strong oxidizing agents | |

| Hazardous Decomposition | Carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas | |

| Hazard Codes | Xi (Irritant) | [1] |

| Risk Phrases | R36/37/38 (Irritating to eyes, respiratory system and skin) | [1] |

| Safety Phrases | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing) | [1] |

Experimental Protocols

General Synthetic Approach (Hypothetical):

A plausible synthesis could involve the condensation of an appropriate three-carbon precursor with urea or a related amidine to form the pyrimidine ring, followed by chlorination. For instance, the reaction of a β-keto ester or a malonic ester derivative with urea could yield a 2-hydroxypyrimidine intermediate. Subsequent treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) would then introduce the chlorine atom at the 2-position.

Purification:

Purification of this compound would likely be achieved through standard laboratory techniques such as distillation under reduced pressure, given its relatively high boiling point. Column chromatography on silica gel could also be employed for higher purity requirements.

Spectral Analysis

While specific, detailed spectral analyses for this compound are not publicly available, the expected spectral characteristics can be inferred from the analysis of similar structures.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the aromatic protons on the pyrimidine ring. The chemical shifts of the pyrimidine protons would be in the downfield region, typically between 8.0 and 9.0 ppm, due to the deshielding effect of the electronegative nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum would display signals for the two carbons of the ethyl group and the four distinct carbons of the pyrimidine ring. The carbon atom attached to the chlorine (C2) would likely appear in the range of 160-165 ppm.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 142 and an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns would involve the loss of the ethyl group or the chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the ethyl and aromatic groups, C=C and C=N stretching vibrations of the pyrimidine ring, and a C-Cl stretching vibration.

Visualizations

General Workflow for Chemical Characterization

The following diagram illustrates a typical workflow for the characterization of a chemical compound like this compound.

Caption: A general experimental workflow for the synthesis, purification, and characterization of a chemical compound.

Reactivity and Logical Relationships

This diagram outlines the key chemical properties and potential reactions of this compound.

Caption: A diagram illustrating the key properties and reactivity of this compound.

References

Spectroscopic Profile of 2-Chloro-5-ethylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Chloro-5-ethylpyrimidine, a key intermediate in various synthetic pathways. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not publicly available | - | C-H stretch (aromatic) |

| Data not publicly available | - | C-H stretch (aliphatic) |

| Data not publicly available | - | C=N stretch (pyrimidine ring) |

| Data not publicly available | - | C=C stretch (pyrimidine ring) |

| Data not publicly available | - | C-Cl stretch |

Note: While specific IR spectra for this compound are not publicly available, the expected absorption regions for key functional groups are listed for reference.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| Data not publicly available | - | [M]+ (Molecular Ion) |

| Data not publicly available | - | [M+2]+ (Isotope Peak) |

| Data not publicly available | - | Fragment Ions |

Note: Experimentally determined mass spectrometry data for this compound is not currently available in the public domain. The molecular ion peak is expected based on the compound's molecular weight, with a characteristic M+2 isotope peak due to the presence of chlorine.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data validation. As specific experimental data for this compound is not publicly available, the following are generalized protocols that serve as a standard methodology.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques include Electron Ionization (EI) or Electrospray Ionization (ESI). For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

-

Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight) is used.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and any characteristic fragment ions. The isotopic pattern for chlorine-containing compounds ([M]+ and [M+2]+ in an approximate 3:1 ratio) should be observed.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

An In-depth Technical Guide on the Reactivity and Stability of 2-Chloro-5-ethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and inferred reactivity and stability of 2-Chloro-5-ethylpyrimidine under various conditions. Due to the limited availability of specific experimental data for this compound, this guide leverages data from structurally similar molecules, such as 2-chloropyrimidine and 2-chloro-5-methylpyrimidine, to provide a robust predictive analysis. This document is intended to support research, development, and handling of this compound in a scientific and industrial setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various chemical environments.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 111196-81-7 | [1] |

| Molecular Formula | C6H7ClN2 | [1] |

| Molecular Weight | 142.59 g/mol | [1] |

| Boiling Point | 223°C | [1] |

| Density | 1.174 g/cm³ | [1] |

| Refractive Index (nD20) | 1.5210 | [1] |

| Hazard Class | Irritant | [1] |

Reactivity Profile

The reactivity of this compound is primarily dictated by the electron-deficient nature of the pyrimidine ring and the presence of a good leaving group (chloride) at the 2-position. This configuration makes the C2 carbon highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr) reactions. This is a common reaction pathway for 2-halopyrimidines. A variety of nucleophiles can displace the chloride, including amines, alkoxides, and thiolates, to yield a range of substituted pyrimidine derivatives. This reactivity is crucial for the synthesis of more complex molecules in drug discovery and agrochemical development.[2]

A generalized scheme for the nucleophilic substitution of this compound is depicted below.

References

The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental building block of nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent ability to mimic the purine bases and interact with a wide array of biological targets has led to the development of a diverse range of therapeutic agents. This technical guide provides an in-depth exploration of the potential applications of pyrimidines in drug discovery, focusing on their roles in oncology, infectious diseases, inflammation, and central nervous system (CNS) disorders. Detailed experimental protocols, quantitative data, and visual representations of key biological pathways are presented to equip researchers with the knowledge to leverage this versatile heterocycle in their drug development endeavors.

Anticancer Applications of Pyrimidine Derivatives

Pyrimidine-based compounds have made a significant impact in oncology, primarily through their roles as antimetabolites and kinase inhibitors. Their structural similarity to endogenous nucleobases allows them to interfere with DNA and RNA synthesis, while the adaptable nature of the pyrimidine ring enables the design of potent and selective kinase inhibitors.

Pyrimidines as Antimetabolites

A cornerstone of cancer chemotherapy, pyrimidine antimetabolites function by inhibiting the enzymes involved in nucleotide synthesis or by being incorporated into DNA and RNA, leading to cytotoxicity.

Table 1: Anticancer Activity of Pyrimidine-Based Antimetabolites

| Compound | Mechanism of Action | Cancer Cell Lines | IC50 Values | Reference |

| 5-Fluorouracil (5-FU) | Inhibits thymidylate synthase, blocking DNA synthesis. | Colorectal, Breast, Gastric, Pancreatic | Varies widely with cell line | [1] |

| Capecitabine | A prodrug of 5-FU. | Colorectal, Breast | Varies widely with cell line | [1] |

| Gemcitabine | Inhibits ribonucleotide reductase and incorporates into DNA, causing chain termination. | Pancreatic, Non-small cell lung, Ovarian, Breast | Varies widely with cell line | [1] |

| Cytarabine | Inhibits DNA polymerase and is incorporated into DNA. | Acute myeloid leukemia (AML), Lymphomas | Varies widely with cell line | [1] |

Pyrimidines as Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Pyrimidine scaffolds have been extensively utilized to develop inhibitors targeting various kinases, including Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).

Table 2: Pyrimidine-Based Kinase Inhibitors in Oncology

| Compound | Target Kinase(s) | Cancer Cell Lines | IC50 Values (µM) | Reference |

| Gefitinib | EGFR | NSCLC (with activating EGFR mutations) | Varies with mutation status | [2] |

| Osimertinib | EGFR (including T790M mutation) | NSCLC (with T790M mutation) | Varies with mutation status | [3] |

| Lapatinib | EGFR, HER2 | Breast Cancer | Varies with cell line | [4] |

| Compound 11 | EGFR | MCF-7 | 0.06 | [4] |

| Compound 6c | EGFR | MCF-7 | 0.0318 | [4] |

| Compound B-4 | EGFR | MCF-7 | 6.70 | [4] |

| Compound 7e | EGFR | MCF-7 | 0.083 | [4] |

| Compound 13 | Aurora A | SCLC cell lines | < 0.2 | [5] |

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and metastasis.[6] Pyrimidine-based inhibitors, such as Gefitinib, bind to the ATP-binding site of the EGFR tyrosine kinase domain, blocking downstream signaling.[7]

Caption: Inhibition of the EGFR signaling pathway by pyrimidine-based drugs.

Antimicrobial Applications of Pyrimidines

The pyrimidine scaffold is present in numerous antimicrobial agents, demonstrating efficacy against a wide range of pathogens. These compounds often target essential metabolic pathways in bacteria and fungi that are absent in humans, providing a degree of selective toxicity.

Antibacterial and Antifungal Activity

Pyrimidine derivatives have been shown to inhibit various bacterial and fungal strains by targeting enzymes such as dihydrofolate reductase (DHFR).

Table 3: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Class | Bacterial Strains | MIC (µg/mL) | Fungal Strains | MIC (µg/mL) | Reference |

| Pyrimidin-2-ol/thiol/amine analogues | S. aureus | 0.87 | C. albicans | 1.73 | [8] |

| B. subtilis | 0.96 | A. niger | 1.68 | [8] | |

| S. enterica | 1.55 | [8] | |||

| E. coli | 0.91 | [8] | |||

| P. aeruginosa | 0.77 | [8] | |||

| Imidazo[2,1-b]thiazole pyrimidines | S. aureus | 16.26 | A. niger | 17.34 | [9] |

| B. subtilis | 17.34 | [9] | |||

| E. coli | 17.34 | [9] | |||

| Chromeno[2,3-d]pyrimidine derivatives | B. subtilis | 12.5 | C. albicans | 25 | |

| E. coli | 12.5 |

Anti-inflammatory Properties of Pyrimidines

Chronic inflammation is implicated in a multitude of diseases. Pyrimidine derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and the modulation of signaling pathways such as NF-κB.[10]

Table 4: Anti-inflammatory Activity of Pyrimidine Derivatives

| Compound | Target | Assay | IC50 (µM) | Reference |

| Celecoxib (Reference) | COX-2 | In vitro COX inhibition | 0.17 | |

| Nimesulide (Reference) | COX-2 | In vitro COX inhibition | 1.68 | |

| Compound 3b | COX-2 | In vitro COX inhibition | 0.20 | [11] |

| Compound 5b | COX-2 | In vitro COX inhibition | 0.18 | [11] |

| Compound 5d | COX-2 | In vitro COX inhibition | 0.16 | [11] |

| Compound L1 | COX-2 | In vitro COX inhibition | Similar to Meloxicam | [12] |

| Compound L2 | COX-2 | In vitro COX inhibition | Similar to Meloxicam | [12] |

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[13] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of inflammatory genes. Pyrimidine-based inhibitors can interfere with this pathway at various points.

Caption: Modulation of the NF-κB signaling pathway by pyrimidine inhibitors.

Pyrimidines in Central Nervous System (CNS) Drug Discovery

The versatility of the pyrimidine scaffold extends to the development of agents targeting the CNS. Pyrimidine derivatives have been designed to interact with various CNS receptors, showcasing their potential in treating a range of neurological and psychiatric disorders.

Table 5: CNS Activity of Pyrimidine Derivatives

| Compound Class | Target Receptor | Binding Affinity (Ki, nM) | Potential Indication | Reference |

| Lan-0101 | Sigma-1 (σ1R) | 1.06 | Neurodegenerative diseases | [14] |

| CNY-01 | Sigma-1 (σ1R) | 3.88 | Neurodegenerative diseases | [14] |

| CNY-02 | Sigma-1 (σ1R) | 2.05 | Neurodegenerative diseases | [14] |

Antiviral Applications of Pyrimidine Nucleosides

Pyrimidine nucleoside analogs are a critical class of antiviral drugs. They act by inhibiting viral polymerases, leading to the termination of viral DNA or RNA chain elongation.

Table 6: Antiviral Activity of Pyrimidine Nucleosides

| Compound | Target Virus | Cell Line | EC50 (nM) | Reference |

| Zidovudine (AZT) | HIV-1 | Peripheral blood mononuclear cells | Varies | [15] |

| Lamivudine | HIV-1, HBV | Various | Varies | [16] |

| 3'-azido-2',3'-dideoxyuridine | HIV-1 | Peripheral blood mononuclear cells | Potent | [15] |

| Various diarylpyrimidines | HIV-1 | MT-4 cells | < 10 | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Pyrimidine Derivatives

The Biginelli reaction is a one-pot, three-component condensation reaction for the synthesis of dihydropyrimidines.[18][19]

-

Materials:

-

Aldehyde (1 mmol)

-

β-ketoester (e.g., ethyl acetoacetate, 1 mmol)

-

Urea or thiourea (1.5 mmol)

-

Catalyst (e.g., HCl, Yb(OTf)3, or PPE)

-

Solvent (e.g., ethanol, THF, or solvent-free)

-

-

Procedure:

-

Combine the aldehyde, β-ketoester, and urea/thiourea in a round-bottom flask.

-

Add the catalyst and solvent (if applicable).

-

Reflux the mixture for the appropriate time (typically 1-24 hours), monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

The product often precipitates out of solution and can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

-

Caption: General workflow for the Biginelli dihydropyrimidine synthesis.

-

Materials:

-

Cytosine

-

Fluorine gas (diluted with nitrogen) or Fluorine fluorosulfonate

-

Solvent (e.g., water, 2,2,2-trifluoroethanol)

-

Base (e.g., sodium hydroxide, calcium hydroxide)

-

-

Procedure (Illustrative Example): [20]

-

Dissolve cytosine in the chosen solvent.

-

At a controlled temperature (e.g., 5-20°C), bubble the fluorine gas mixture or add the fluorine fluorosulfonate solution.

-

Monitor the reaction until the starting material is consumed.

-

Adjust the pH of the reaction mixture with a base to facilitate the hydrolysis of the intermediate.

-

Heat the mixture (e.g., 80-90°C) for a specified time.

-

Neutralize the solution and filter any precipitates.

-

Cool the filtrate to induce crystallization of 5-fluorouracil.

-

Collect the product by filtration.

-

Biological Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[21]

-

Materials:

-

Cells in culture

-

96-well plates

-

Test compounds (pyrimidine derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23]

-

Materials:

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Growth medium (e.g., Mueller-Hinton broth)

-

Test compounds

-

Standard antimicrobial agent (positive control)

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Inoculate each well with the microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

This assay measures the amount of ATP remaining after a kinase reaction, where a decrease in luminescence indicates kinase activity and a strong signal indicates inhibition.[24]

-

Materials:

-

Recombinant kinase (e.g., EGFR, JAK2)

-

Specific peptide substrate

-

ATP

-

Test compounds

-

Kinase assay buffer

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

-

384-well white plates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

Add the diluted compounds to the wells of a 384-well plate.

-

Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the assay buffer.

-

Add the kinase reaction mixture to the wells to initiate the reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add the ATP detection reagent to stop the kinase reaction and generate a luminescent signal.

-

Incubate for a short period to stabilize the signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value.

-

Conclusion

The pyrimidine scaffold continues to be a highly fruitful starting point for the design and development of novel therapeutic agents. Its synthetic tractability and ability to interact with a diverse range of biological targets ensure its continued prominence in medicinal chemistry. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers seeking to harness the potential of pyrimidine derivatives in their drug discovery programs. As our understanding of disease biology deepens, the rational design of new pyrimidine-based molecules holds immense promise for addressing unmet medical needs across various therapeutic areas.

References

- 1. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. doras.dcu.ie [doras.dcu.ie]

- 10. mdpi.com [mdpi.com]

- 11. Screening for Novel Endogenous Inflammatory Stimuli Using the Secreted Embryonic Alkaline Phosphatase NF-κB Reporter Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. signosisinc.com [signosisinc.com]

- 15. researchgate.net [researchgate.net]

- 16. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. organicreactions.org [organicreactions.org]

- 19. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 20. US4122251A - Process for production of 5-fluorouracil and its derivatives - Google Patents [patents.google.com]

- 21. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 22. rr-asia.woah.org [rr-asia.woah.org]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. benchchem.com [benchchem.com]

The Synthetic Chemist's Guide to Substituted Pyrimidines: A Comprehensive Review

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The inherent versatility of the pyrimidine ring allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth review of the most pivotal and contemporary methods for the synthesis of substituted pyrimidines, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key reaction mechanisms and workflows.

The Biginelli Reaction: A Classic Multicomponent Approach

The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891, is a one-pot, three-component reaction between an aldehyde, a β-ketoester (or other 1,3-dicarbonyl compound), and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[2][3] Its operational simplicity and the ability to generate molecular diversity have made it a mainstay in pyrimidine synthesis.

General Experimental Protocol

A mixture of an aromatic aldehyde (1 mmol), a 1,3-dicarbonyl compound (1 mmol), and urea or thiourea (1.5 mmol) is subjected to a catalyst, either a Brønsted or Lewis acid, and heated under various conditions.[4][5] The reaction can be performed in a solvent, such as ethanol, or under solvent-free conditions.[2][4] Microwave-assisted protocols have also been developed to significantly reduce reaction times and improve yields.[6][7]

Detailed Protocol (Conventional Heating): A mixture of substituted benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of benzyltriethylammonium chloride is heated at 100°C under solvent-free conditions for 30-45 minutes.[8] Upon completion, the reaction mixture is cooled to room temperature, and the solid product is washed with cold water and recrystallized from ethanol to afford the pure dihydropyrimidine.[2]

Detailed Protocol (Microwave Irradiation): An equimolar mixture of an aromatic aldehyde, ethyl acetoacetate, and urea/thiourea is mixed with a catalytic amount of sulfamic acid and irradiated with microwaves (300W) for 2-5 minutes under solvent-free conditions.[8] The resulting solid is then purified by recrystallization.

Quantitative Data

The Biginelli reaction is known for its generally good yields, which can be further optimized by the choice of catalyst and reaction conditions.

| Aldehyde | β-Dicarbonyl Compound | Amide/Thiourea | Catalyst | Conditions | Time | Yield (%) | Reference |

| Benzaldehyde | Ethyl Acetoacetate | Urea | HCl | Ethanol, Reflux | 1.5 h | ~60-70 | [9] |

| Benzaldehyde | Ethyl Acetoacetate | Urea | Benzyltriethylammonium Chloride | Solvent-free, 100°C | 30-45 min | >85 | [8] |

| Aromatic Aldehydes | Ethyl Acetoacetate | Urea/Thiourea | Sulfamic Acid | Microwave (300W), Solvent-free | 2-5 min | 88-95 | [8] |

| m-Nitrobenzaldehyde | Ethyl Acetoacetate | Thiourea | Ammonium Dihydrogen Phosphate | Ethanol, Stirred | 2 h | - | [10] |

| Various Aldehydes | Various β-Ketoesters | Urea | 40% w/w WSi/A-15 | Solvent-free, 92°C | 6-20 h | 54-78 | [11] |

Reaction Mechanism

The most widely accepted mechanism for the Biginelli reaction proceeds through an N-acyliminium ion intermediate.[12] The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea. The resulting intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the dihydropyrimidine product.

Caption: The reaction mechanism of the Biginelli reaction.

The Pinner Pyrimidine Synthesis: A Versatile Condensation

The Pinner synthesis, first described in 1884, involves the condensation of a 1,3-dicarbonyl compound with an amidine, catalyzed by either an acid or a base, to form a substituted pyrimidine.[13][14][15] This method is highly versatile and allows for the synthesis of a wide range of pyrimidine derivatives.

General Experimental Protocol

A 1,3-dicarbonyl compound is reacted with an amidine hydrochloride in the presence of a base, such as sodium ethoxide, or an acid catalyst.[16] The reaction is typically carried out in an alcoholic solvent.

Detailed Protocol: To a solution of sodium ethoxide in ethanol, the amidine hydrochloride is added, followed by the 1,3-dicarbonyl compound. The mixture is then refluxed for a specified period. After cooling, the solvent is evaporated, and the residue is treated with water. The resulting solid product is collected by filtration and recrystallized to yield the pure pyrimidine derivative.

Quantitative Data

The Pinner synthesis generally provides moderate to excellent yields depending on the substrates and reaction conditions.

| 1,3-Dicarbonyl Compound | Amidine | Catalyst/Base | Solvent | Time | Yield (%) | Reference |

| Acetylacetone | Urea | Hydrogen Chloride | Methanol | 3 h | 90.2 | [8] |

| 1,3-Dicarbonyl Compound | Amidine | Acid or Base | Varies | Varies | Moderate | [9] |

| Methyl 3,3-dimethoxypropionate & Methyl Formate (to form precursor) | Various Amidinium Salts | Sodium Hydride | - | - | Moderate to Excellent | [17] |

Reaction Mechanism

The Pinner synthesis proceeds through a series of condensation and cyclization steps. The mechanism involves the initial formation of a vinylogous amidine intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.[18]

Caption: The reaction mechanism of the Pinner synthesis.

Modern Synthetic Methodologies

In addition to the classical methods, several modern approaches have been developed to enhance the efficiency, diversity, and sustainability of pyrimidine synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions.[6][19]

General Experimental Protocol: Reactants, such as chalcones and guanidine hydrochloride, are mixed in a suitable solvent (or solvent-free) with a catalyst and subjected to microwave irradiation at a specific power and temperature for a short duration.[6][20]

Quantitative Data:

| Reactants | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference |

| Chalcones, Guanidine Hydrochloride | Basic Medium | Varies | Minutes | Excellent | [6] |

| β-enaminones, NH-5-aminopyrazoles | - | - | 2 min | 85-97 | [19] |

| 6-methylisocytosine, α-bromoacetophenones | - | - | 20 min | High | [20] |

One-Pot Multicomponent Syntheses

Building on the principles of the Biginelli reaction, a variety of one-pot multicomponent reactions have been developed for the synthesis of highly substituted pyrimidines. These reactions offer high atom economy and procedural simplicity.[1]

General Experimental Protocol: Multiple starting materials, such as an aldehyde, an active methylene compound, and a nitrogen source (e.g., ammonium acetate or amidine), are combined in a single reaction vessel with a catalyst and heated to produce the pyrimidine derivative.[21]

Detailed Protocol for Tetrasubstituted Pyrimidines: A mixture of triethoxymethane (3 mmol), ammonium acetate (2 mmol), a ketone (1 mmol), and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) as a catalyst (0.1 g) is heated at 100–110 °C under solvent-free conditions. After completion, the mixture is cooled, and the product is purified.

Conclusion

The synthesis of substituted pyrimidines is a rich and evolving field. While classical methods like the Biginelli and Pinner reactions remain highly relevant, modern techniques such as microwave-assisted synthesis and novel multicomponent reactions offer significant advantages in terms of efficiency, speed, and access to diverse molecular architectures. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the specific requirements of the research or drug development program. This guide provides a foundational understanding of these key methodologies to aid in the rational design and synthesis of novel pyrimidine-based compounds.

References

- 1. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. redalyc.org [redalyc.org]

- 6. Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jk-sci.com [jk-sci.com]

- 13. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 14. Pyrimidine - Wikipedia [en.wikipedia.org]

- 15. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 16. CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY | PPTX [slideshare.net]

- 17. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 18. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 19. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]

- 20. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03948C [pubs.rsc.org]

- 21. One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate [scirp.org]

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Chloro-5-ethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and storage considerations for 2-Chloro-5-ethylpyrimidine (CAS No. 111196-81-7). The information is intended for use in laboratory and drug development settings by trained professionals. It is crucial to supplement this guide with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier and to adhere to all institutional and regulatory safety protocols.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₇ClN₂ | [1] |

| Molecular Weight | 142.59 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 223 °C | [1] |

| Density | 1.174 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.521 | [1] |

| Flash Point | 113 °C (closed cup) | [2] |

| Solubility | No data available | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Toxicological Information

-

Acute Effects: Harmful if swallowed, in contact with skin, or if inhaled, as is common with related 2-chloro-5-alkylpyrimidines[4]. Direct contact is known to cause skin and serious eye irritation[1]. Inhalation may lead to respiratory tract irritation[1].

-

Chronic Effects: No data is available on the long-term or carcinogenic effects of this compound.

Due to the lack of specific data, it is prudent to handle this chemical as potentially toxic and to minimize all routes of exposure.

Experimental Protocols

General Handling Protocol

This protocol outlines the general procedure for safely handling this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

-

Preparation:

-

Thoroughly read and understand the Safety Data Sheet (SDS) for this compound.

-

Put on appropriate Personal Protective Equipment (PPE), including but not limited to:

-

Nitrile or neoprene gloves

-

Chemical splash goggles and a face shield

-

A flame-resistant lab coat

-

-

All work must be conducted in a properly functioning chemical fume hood.

-

Prepare all necessary equipment and reagents before handling the compound.

-

-

Handling:

-

Dispense and weigh the chemical in the fume hood.

-

Keep the container tightly closed when not in use.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Use compatible materials for handling and storage; avoid strong oxidizing agents[2].

-

-

Cleanup:

-

Decontaminate all surfaces and equipment after use.

-

Dispose of contaminated materials and the chemical itself as hazardous waste.

-

Follow all institutional and local regulations for the disposal of halogenated organic compounds[2].

-

Spill Response Protocol

In the event of a spill, follow these procedures immediately.

Caption: A stepwise procedure for responding to a spill of this compound.

-

Evacuate and Alert: Immediately evacuate the spill area and inform your supervisor and institutional safety office.

-

Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the liquid. Do not use combustible materials like sawdust.

-

Collection: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontamination: Clean the spill area with a suitable solvent (check with your safety office), and collect the cleaning materials as hazardous waste.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound and to ensure safety.

| Storage Condition | Recommendation |

| Temperature | Store in a cool, dry place. |

| Ventilation | Store in a well-ventilated area. |

| Container | Keep container tightly closed. |

| Incompatibilities | Store away from strong oxidizing agents[2]. |

| Light | Protect from direct sunlight. |

The chemical is stable under recommended storage conditions[2].

Reactivity and Decomposition

-

Reactivity: this compound is expected to undergo nucleophilic aromatic substitution reactions at the 2-position, which is a common reactivity pattern for 2-chloropyrimidines[5]. It is incompatible with strong oxidizing agents[2].

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas[2].

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

Caption: A compliant workflow for the disposal of this compound waste.

-

Waste Segregation: Collect all waste materials, including the compound itself, any solutions, and contaminated disposable items, in a designated container for halogenated organic waste[2].

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.

-

Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected for disposal.

-

Disposal: Disposal must be carried out by a licensed professional waste disposal service in accordance with all federal, state, and local regulations. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for such compounds. Do not dispose of this chemical down the drain or in regular trash.

Disclaimer: This guide is intended for informational purposes only and does not supersede any local, state, or federal regulations, or institutional safety protocols. Always consult the most recent Safety Data Sheet for the most up-to-date information.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Chloro-5-methylpyrimidine | C5H5ClN2 | CID 581719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

The Electrophilic Character of C2 in 2-Chloropyrimidines: A Technical Guide for Drug Discovery

For Immediate Release

A Deep Dive into the Reactivity and Therapeutic Potential of 2-Chloropyrimidines

This technical guide offers an in-depth exploration of the electrophilicity of the C2 position in 2-chloropyrimidines, a class of heterocyclic compounds of paramount importance in medicinal chemistry and drug development. For researchers, scientists, and professionals in the pharmaceutical industry, a thorough understanding of the reactivity of this scaffold is crucial for the rational design of novel therapeutics, particularly in the realm of kinase inhibitors.

The pyrimidine ring, an essential component of nucleobases, is a privileged scaffold in a multitude of clinically approved drugs.[1][2] The introduction of a chlorine atom at the C2 position significantly modulates the electronic properties of the ring, rendering this position highly susceptible to nucleophilic attack. This enhanced electrophilicity is the cornerstone of its utility as a versatile building block for creating diverse molecular libraries.

The Underlying Principles of C2 Electrophilicity

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is not uniform across the ring. The C2 position, situated between the two nitrogen atoms, experiences a pronounced inductive electron withdrawal, making it a prime target for nucleophiles.

Nucleophilic aromatic substitution (SNAr) is the predominant mechanism through which 2-chloropyrimidines react. This process involves the formation of a transient, negatively charged Meisenheimer complex, the stability of which is a key determinant of the reaction rate. While the C4 position in chloropyrimidines is generally more reactive towards nucleophiles due to better delocalization of the negative charge in the Meisenheimer intermediate over both nitrogen atoms, the C2 position remains a highly valuable site for functionalization.[3]

Recent studies have highlighted that 2-chloropyrimidine is remarkably more reactive in SNAr reactions than chlorobenzene, by a factor of 1014–1016, and approximately 100 times more reactive than chloropyrazine.[4][5] This high reactivity often obviates the need for transition-metal catalysis in amination reactions.[4]

Quantitative Insights into Reactivity

The reactivity of 2-chloropyrimidines with various nucleophiles has been quantified through kinetic studies. The data presented below, derived from seminal and contemporary research, provides a comparative basis for understanding the electrophilic nature of the C2 position.

Table 1: Kinetic Data for the Reaction of 2-Chloropyrimidine with Various Nucleophiles

| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k2) (L mol-1 s-1) | Reference |

| OH⁻ | 100% Ethanol | 50 | 96.4 x 10-4 | [4] |

| OH⁻ | 30% aq. Ethanol | 40 | 7.7 x 10-4 | [4] |

| Dimethylamine | Ethanol | 50 | 2.5 x 10-4 | [4] |

| Piperidine | Ethanol | 50 | 1.8 x 10-4 | [4] |

| Methylamine | Ethanol | 50 | 1.2 x 10-4 | [4] |

| Diethylamine | Ethanol | 50 | 0.8 x 10-4 | [4] |

Data sourced from Ramesh, Sundar, & Murti (1977).[4]

Table 2: Computational Data on the Electrophilicity of Substituted Pyrimidines

| Compound | Reaction | Calculated Energy Barrier (kcal/mol) | Reference |

| 2-MeSO₂-4-chloropyrimidine | SNAr with alkoxide at C2 | ~0.25 | [6] |

| 2-MeSO₂-4-chloropyrimidine | SNAr with formamide anion at C2 | ~8.75 | [6] |

| 2-MeSO₂-4-chloropyrimidine | SNAr with formamide anion at C4 | ~14.71 | [6] |

Data highlights the influence of substituents on the activation energy of SNAr reactions.

Experimental Cornerstones: Protocols for Key Transformations

The synthetic utility of 2-chloropyrimidines is best illustrated through detailed experimental protocols. The following methodologies provide a practical foundation for the laboratory synthesis of 2-substituted pyrimidine derivatives.

General Protocol for Amination of 2-Chloropyrimidine

This procedure outlines a typical SNAr reaction between 2-chloropyrimidine and an amine nucleophile.

Materials:

-

2-Chloropyrimidine (1.0 eq.)

-

Amine nucleophile (1.0-1.2 eq.)

-

Anhydrous solvent (e.g., DMF, DMSO, or THF)

-

Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5-2.0 eq.)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the 2-chloropyrimidine, the amine nucleophile, and the anhydrous solvent.

-

Add the non-nucleophilic base to the reaction mixture.

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to 80-120 °C).

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, the reaction is quenched, and the product is isolated and purified, typically by column chromatography on silica gel or recrystallization.[7]

Synthesis of 2-Thiophenethiol from Thiophene

While not a direct reaction of 2-chloropyrimidine, the synthesis of nucleophiles like 2-thiophenethiol is crucial for creating diverse pyrimidine derivatives.

Materials:

-

Thiophene (0.67 mole)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium in pentane (1.35 M, 0.662 mole)

-

Powdered sulfur (0.638 g-atom)

-

4 N Sulfuric acid

-

Diethyl ether

Procedure:

-

A mixture of THF and thiophene is stirred under nitrogen and cooled to -40°C.

-

n-Butyllithium in pentane is added, and the temperature is maintained between -30°C and -20°C for 1 hour.

-

The mixture is cooled to -70°C, and powdered sulfur is added.

-

After 30 minutes, the temperature is allowed to rise to -10°C, and the solution is poured into ice water.

-

The aqueous layer is separated, chilled, and acidified with 4 N sulfuric acid.

-

The product is immediately extracted with diethyl ether.

-

The combined ether extracts are washed, dried, and the solvent is removed.

-

The crude product is purified by distillation under reduced pressure to yield 2-thiophenethiol.[8]

Visualizing the Chemistry: Mechanisms and Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key mechanisms and biological pathways involving 2-chloropyrimidine derivatives.

Caption: The SNAr mechanism at the C2 position of 2-chloropyrimidine.

Caption: Workflow for the discovery of covalent inhibitors from 2-chloropyrimidines.

Application in Drug Discovery: Covalent Kinase Inhibitors

The electrophilic nature of the C2 position of 2-chloropyrimidines has been ingeniously exploited in the development of covalent kinase inhibitors. These inhibitors form an irreversible bond with a nucleophilic residue, typically a cysteine, in the active site of the target kinase, leading to potent and sustained inhibition.

A notable example is the development of covalent inhibitors targeting the C-terminal kinase domain (CTKD) of Mitogen- and Stress-Activated Kinase 1 (MSK1). An initial hit from a high-throughput screen, a 2,5-dichloropyrimidine derivative, was found to act via an SNAr reaction with Cys440 of MSK1.[9][10][11] The covalent mechanism was confirmed by mass spectrometry and X-ray crystallography, which showed the displacement of the 2-chloro moiety.[9][10][11]

The MSK1 Signaling Pathway

MSK1 is a key downstream effector of the ERK1/2 and p38 MAPK signaling pathways, which are activated by a variety of extracellular stimuli, including growth factors and stress signals.[3][9][12] Once activated, MSK1 translocates to the nucleus and phosphorylates transcription factors such as CREB (cAMP response element-binding protein) and ATF1, as well as histone H3.[3][12] This leads to changes in gene expression that regulate cellular processes like inflammation, cell proliferation, and survival.[3][13] The dysregulation of the MSK1 pathway is implicated in various diseases, including cancer and inflammatory disorders.[3][12][13]

Caption: The MSK1 signaling pathway and its inhibition by a 2-chloropyrimidine-based covalent inhibitor.

Conclusion

The electrophilicity of the C2 position in 2-chloropyrimidines provides a powerful and versatile handle for the synthesis of complex molecules with significant therapeutic potential. A deep understanding of the underlying principles of reactivity, coupled with robust experimental protocols, empowers medicinal chemists to rationally design and synthesize novel drug candidates. The successful development of covalent MSK1 inhibitors serves as a compelling testament to the enduring value of this chemical scaffold in modern drug discovery. As research continues to uncover the intricacies of cellular signaling, the strategic functionalization of the 2-chloropyrimidine core will undoubtedly lead to the next generation of targeted therapies.

References

- 1. Emerging Roles of the Mitogen and Stress Activated Kinases MSK1 and MSK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. zenodo.org [zenodo.org]

- 5. researchgate.net [researchgate.net]

- 6. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Stimuli That Activate MSK in Cells and the Molecular Mechanism of Activation - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Frontiers | Emerging Roles of the Mitogen and Stress Activated Kinases MSK1 and MSK2 [frontiersin.org]

- 13. MSK1 promotes cell proliferation and metastasis in uveal melanoma by phosphorylating CREB - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Technical Profile of 2-Chloro-5-ethylpyrimidine: A Guide for Researchers

Introduction

2-Chloro-5-ethylpyrimidine is a substituted pyrimidine derivative that serves as a valuable intermediate in organic synthesis. Its structural features, including the reactive chloro group and the ethyl substituent on the pyrimidine ring, make it a versatile building block for the development of novel molecules in the pharmaceutical and agrochemical industries.[1] In medicinal chemistry, this compound is utilized in the synthesis of biologically active molecules, with potential applications in the development of antiviral and anticancer agents.[1] Its utility also extends to the agrochemical sector, where it is a precursor for the formulation of crop protection agents such as herbicides and pesticides.[1] This guide provides a comprehensive overview of the commercial availability, physicochemical properties, and illustrative synthetic methodologies relevant to this compound for researchers, scientists, and professionals in drug development.

Commercial Suppliers and Availability

This compound is readily available from several commercial chemical suppliers. The typical purity offered is ≥98% (GC). Pricing and available quantities vary by supplier, and bulk quotes are often available upon request.

| Supplier | Catalog Number | Available Quantities | Price (USD) | Purity | CAS Number |

| Matrix Scientific | - | 5.00g, 25.00g, 100.00g | $42.00, $82.00, $260.00 | - | 111196-81-7 |

| Chem-Impex | 44847 | 1g, 5g | $35.45, $111.17 | ≥ 98% (GC) | 111196-81-7 |

| TCI America (via CP Lab Safety) | C1754 | 5g | - | - | 111196-81-7 |

| Fisher Scientific | - | - | - | 98% | 111196-81-7 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₇ClN₂ | |

| Molecular Weight | 142.59 g/mol | |

| CAS Number | 111196-81-7 | [2] |

| Appearance | Colorless to light yellow to light orange clear to slightly cloudy liquid | |

| Boiling Point | 223°C (at 760 mmHg); 86°C (at 4 mmHg) | [1] |

| Density | 1.174 g/cm³ | [3] |

| Refractive Index (n20/D) | 1.5210 | |

| Storage Temperature | 2 - 8 °C | |

| MDL Number | MFCD00799503 | [1] |

Illustrative Synthetic Methodologies for Related Chloro-Heterocyclic Compounds

Example 1: Synthesis of 2-Chloro-5-methylpyridine from 3-Methylpyridine N-Oxide

This two-step process involves the formation of an intermediate, 5-Methylpyridine-2-Benzoylate, followed by chlorination.[4]

Step 1: Synthesis of 5-Methylpyridine-2-Benzoylate

-

Add 80g (0.7339 mol) of 3-Methylpyridine N-Oxide to 550g of dichloromethane.[4]

-

Cool the mixture to -10°C.[4]

-

Slowly add 206g (1.4679 mol) of benzoyl chloride and 148.2g (1.4679 mol) of triethylamine with reflux stirring for 1 hour.[4]

-

After filtration, distill the filtrate to remove dichloromethane and obtain 5-Methylpyridine-2-Benzoylate.[4]

Step 2: Synthesis of 2-Chloro-5-methylpyridine

-

Add 600ml of chlorobenzene to the 5-Methylpyridine-2-Benzoylate obtained in the previous step.[4]

-

Add 42g (0.2736 mol) of phosphorus oxychloride.[4]

-

Raise the temperature to reflux and carry out the reaction for 6 hours.[4]

-

After the reaction is complete, perform hydrolysis, followed by neutralization with an alkali solution and steam distillation to obtain 2-Chloro-5-methylpyridine with a yield of 82.2%.[4]

Caption: Synthesis workflow for 2-Chloro-5-methylpyridine.

Example 2: Synthesis of 2-chloro-3-amino-5-methylpyridine

This method describes the direct chlorination of an aminopyridine derivative.[5]

-

Mix 3-amino-5-methylpyridine (1 mol, 108.14g), ferric chloride (0.001 mol, 0.16g), and an organic solvent (324.42mL, a 1:1 volume ratio of N,N-dimethylformamide and dichloroethane) evenly.[5]

-

Cool the mixture to 10°C.[5]

-

Introduce chlorine gas (0.49 mol) over 2 hours.[5]

-

After the reaction, remove excess hydrogen chloride.[5]

-

Distill the mixture to obtain 2-chloro-3-amino-5-methylpyridine with a yield of 96%.[5]

Caption: Direct chlorination of 3-amino-5-methylpyridine.

Applications in Drug Development and Agrochemicals

The pyrimidine scaffold is a well-established pharmacophore found in numerous therapeutic agents and biologically active compounds.[6] Its presence in nucleobases, vitamins, and antibiotics highlights its biological significance.[6] Substituted pyrimidines are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[6]

The chloro-substituent at the 2-position of the pyrimidine ring in this compound provides a reactive site for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups. This chemical tractability makes it a key intermediate for generating libraries of compounds for high-throughput screening in drug discovery programs. Similarly, in the agrochemical field, this reactivity is exploited to synthesize potent herbicides and pesticides.[1]

Caption: Applications of this compound.

Conclusion

This compound is a commercially accessible and versatile chemical intermediate with significant potential in both pharmaceutical and agrochemical research and development. This guide provides researchers with essential information regarding its suppliers, physicochemical properties, and potential synthetic strategies based on analogous compounds. The reactivity of its chloro-substituent, combined with the overall pyrimidine scaffold, makes it a valuable tool for the synthesis of novel, biologically active molecules.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Chloro-5-ethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Chloro-5-ethylpyrimidine with various aryl and heteroaryl boronic acids. This reaction is a fundamental tool for the synthesis of 2-substituted-5-ethylpyrimidines, which are important scaffolds in medicinal chemistry due to their presence in a wide range of biologically active compounds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][2] For this compound, the reaction facilitates the introduction of diverse substituents at the C2 position of the pyrimidine ring. The efficiency of this transformation is highly dependent on the choice of catalyst, ligand, base, and solvent system.[3]

Core Synthetic Methodology: Suzuki-Miyaura Coupling

The reaction involves the cross-coupling of this compound with a generic organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.

General Reaction Scheme:

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1]

Experimental Protocol

This protocol provides a general procedure that can be optimized for specific substrates.

Materials and Reagents:

-

This compound

-

Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.5 - 5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if using an aqueous system)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).

-

Evacuation and Backfilling: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]

-

Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (and ligand, if separate).

-

Solvent Addition: Add the degassed anhydrous solvent via syringe. If using an aqueous base, add the degassed water portion. A typical reaction concentration is between 0.1 and 0.5 M.

-

Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to obtain the desired 2-substituted-5-ethylpyrimidine product.[4]

Quantitative Data Summary

The following table summarizes typical yields for the Suzuki cross-coupling of various chloro-substituted pyrimidines and pyridines with different boronic acids, which can serve as a reference for expected outcomes with this compound.

| Entry | Aryl/Heteroaryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 95 |

| 2 | 2-Chloropyridine | 4-Tolylboronic acid | Pd₂(dba)₃ (1.5) / Ligand | KF | 1,4-Dioxane | 110 | 12 | 76 |

| 3 | 2,5-Dichloropyridine | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 45-55 |

| 4 | 2-Chloro-5-iodopyridine | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 88 |

Note: The data presented is based on similar substrates and serves as an illustrative guide.[4][5] Actual yields with this compound may vary and require optimization.

Visualizations

References

Application Notes and Protocols for the Synthesis of 2-amino-5-ethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-amino-5-ethylpyrimidine from 2-chloro-5-ethylpyrimidine via a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine core is a crucial scaffold in medicinal chemistry, and the introduction of an amino group at the 2-position is a key step in the development of various therapeutic agents. This protocol outlines the reaction setup, purification, and characterization of the final product, supported by representative data and procedural diagrams.

Introduction

The functionalization of the pyrimidine ring is a cornerstone of modern drug discovery. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. The substitution of a chloro group with an amine is a common and efficient method for introducing nitrogen-containing functional groups that can serve as key pharmacophores or handles for further chemical modification. While various methods exist for the amination of halopyrimidines, including palladium-catalyzed cross-coupling reactions, the direct displacement of a chlorine atom by ammonia or an ammonia surrogate remains a straightforward and cost-effective approach, especially for activated substrates like 2-chloropyrimidines.[1][2][3] This protocol details the synthesis of 2-amino-5-ethylpyrimidine, a valuable building block in pharmaceutical research.

Chemical Transformation

The synthesis proceeds via the displacement of the chloride ion from this compound by an amino group.

Caption: Reaction scheme for the synthesis of 2-amino-5-ethylpyrimidine.

Experimental Protocol

This protocol describes the amination of this compound using aqueous ammonia under elevated temperature and pressure.

Materials:

-

This compound

-

Aqueous ammonia (28-30%)

-

1,4-Dioxane

-

Sodium chloride (NaCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

-

Deionized water

-

Pressure vessel (autoclave or sealed tube)

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a suitable pressure vessel, dissolve this compound (1.0 eq) in 1,4-dioxane (to a concentration of approximately 0.5 M).

-

Addition of Ammonia: To the solution, add aqueous ammonia (10-20 eq).

-

Reaction Conditions: Seal the pressure vessel and heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes, 1:1). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully vent the vessel in a fume hood.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Add deionized water and ethyl acetate. Shake the funnel and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 2-amino-5-ethylpyrimidine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

(Optional) Salt Formation: For improved stability and handling, the purified product can be converted to its hydrochloride salt. Dissolve the free base in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol) and add a solution of HCl in diethyl ether or dioxane until precipitation is complete. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Experimental Workflow

Caption: Workflow for the synthesis of 2-amino-5-ethylpyrimidine.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 2-amino-5-ethylpyrimidine. Please note that actual results may vary depending on the specific reaction scale and conditions.

| Parameter | Value |

| Reactants | |

| This compound | 1.0 g (7.0 mmol) |

| Aqueous Ammonia (28%) | 10 mL (~140 mmol) |

| Solvent (1,4-Dioxane) | 15 mL |

| Reaction Conditions | |

| Temperature | 130 °C |

| Time | 18 hours |

| Product | |

| Isolated Yield | ~75-85% |

| Purity (by NMR/LC-MS) | >95% |

| Characterization | |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) δ | ~7.95 (s, 2H), 4.85 (br s, 2H), 2.50 (q, J=7.6 Hz, 2H), 1.20 (t, J=7.6 Hz, 3H) |

| Mass Spectrometry (ESI+) | m/z = 124.09 [M+H]⁺ |

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood by trained personnel.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

The reaction is performed under pressure. Use a pressure vessel that is in good condition and rated for the reaction temperature and pressure.

-

Ammonia is corrosive and has a pungent odor. Handle with care.

-

Organic solvents are flammable. Avoid open flames and sources of ignition.

References

The Role of 2-Chloro-5-ethylpyrimidine in Modern Pharmaceutical Synthesis: Applications and Protocols

For Immediate Release:

Shanghai, China – December 24, 2025 – In the landscape of pharmaceutical research and development, the strategic use of versatile intermediates is paramount to the efficient synthesis of novel therapeutic agents. 2-Chloro-5-ethylpyrimidine has emerged as a key building block, particularly in the development of targeted therapies such as kinase inhibitors for oncology. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this important intermediate.

This compound is a substituted pyrimidine that serves as a versatile precursor in the synthesis of a variety of bioactive molecules. Its chemical structure, featuring a reactive chlorine atom at the 2-position and an ethyl group at the 5-position, makes it amenable to a range of cross-coupling reactions, allowing for the facile introduction of diverse functionalities. This adaptability is crucial in the construction of complex molecular architectures required for targeted drug action. The pyrimidine core is a common feature in many approved drugs, particularly in the class of protein kinase inhibitors.